Alcanolamines

Alkanolamines are a class of amine compounds widely used in various industrial applications, particularly in the chemical, petroleum refining, and gas processing sectors. These chemicals are derivatives of primary alcohols, featuring an alkyl chain attached to the nitrogen atom of an amine group (-NH2). The primary function of alkanolamines is their ability to react with acidic gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S), making them highly effective in gas treating processes. They are available in different molecular weights, allowing for tailored applications based on specific operational needs.

Alkanolamines can exist in various forms including liquid solutions or aqueous mixtures. Their basicity and solubility properties enable efficient absorption of acidic gases from natural gas, refinery off-gases, and industrial exhaust streams. Common uses include sour gas treating, amine washing, desulfurization processes, and carbon dioxide removal for enhanced oil recovery (EOR) applications.

The selection of an appropriate alkanolamine often depends on factors such as temperature, pressure conditions, and the specific impurities to be removed from the process stream. Due to their effectiveness in purifying gases, alkanolamines play a crucial role in environmental protection and industrial efficiency.

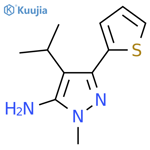

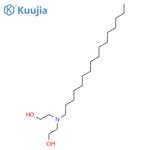

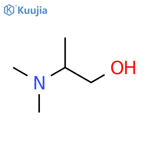

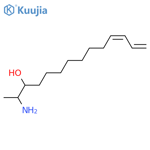

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

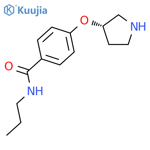

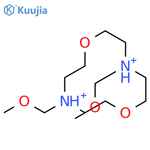

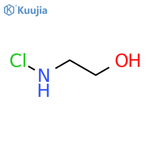

|

N-Hexadecyl diethanolamine | 18924-67-9 | C20H43NO2 |

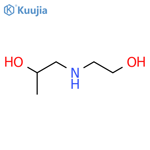

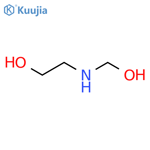

|

N-(2-Hydroxyethyl)maleamic Acid | 15519-86-5 | C6H9NO4 |

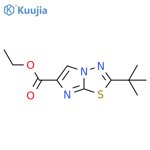

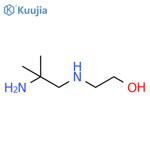

|

2-(Dimethylamino)propan-1-ol | 15521-18-3 | C5H13NO |

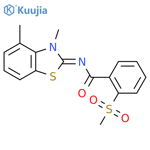

|

2-Amino-11,13-tetradecadien-3-ol; (2S,3R,11E)-form | 129825-27-0 | C14H27NO |

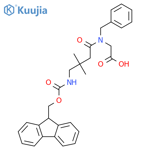

|

1,7-Dioxa-4,10-diazacyclododecane,4,10-bis(methoxymethyl)- | 142273-75-4 | C12H26N2O4 |

|

1-(2-Hydroxyethyl)aminopropan-2-ol | 6579-55-1 | C5H13NO2 |

|

2-(2-Amino-2-methyl-propylamino)-ethanol | 68750-16-3 | C6H16N2O |

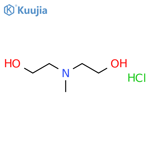

|

2,2'-(Methylimino)bisethanol hydrochloride | 54060-15-0 | C5H14ClNO2 |

|

Ethanol,2-(chloroamino)- (9CI) | 52316-60-6 | C2H6ClNO |

|

2-[(Hydroxymethyl)amino]ethanol | 65184-12-5 | C3H9NO2 |

Littérature connexe

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

Fournisseurs recommandés

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés